molecular formula C18H20O3 B13430465 Effususol A

Effususol A

Cat. No.: B13430465
M. Wt: 284.3 g/mol
InChI Key: GLKYZNQTRHKASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Effususol A is a 9,10-dihydrophenanthrene compound isolated from the medullae of Juncus effusus, an herbaceous perennial belonging to the Juncaceae family. This plant is commonly found in marshlands such as rice paddies in Japan and China. The dried medullae of Juncus effusus have been traditionally used as a crude drug with antipyretic and sedative effects .

Preparation Methods

Effususol A is typically isolated from the medullae of Juncus effusus through a series of extraction and purification processes. The structure of this compound was elucidated based on spectroscopic data, including IR, UV, 1H-NMR, 13C-NMR, and HMQC spectra

Chemical Reactions Analysis

Effususol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxy groups, aromatic rings, and specific spectroscopic conditions . The major products formed from these reactions are typically other phenanthrene derivatives, which exhibit various biological activities.

Scientific Research Applications

Effususol A has been the subject of scientific research due to its cytotoxic effects. It has been shown to induce caspase-3-mediated cytotoxicity in HT22 cells, a mouse hippocampal cell line . This compound, along with other phenanthrene derivatives, exhibits antioxidant, anti-algal, antimicrobial, anti-inflammatory, phototoxic, and cytotoxic activities . These properties make this compound a potential candidate for further research in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Effususol A involves the induction of caspase-3-mediated apoptosis in HT22 cells . This process leads to programmed cell death, which is a crucial mechanism in cancer treatment and other therapeutic applications. The molecular targets and pathways involved in this mechanism are primarily related to the regulation of cell survival and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

5-(1-methoxyethyl)-1-methyl-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C18H20O3/c1-10-14-5-4-12-8-13(19)9-16(11(2)21-3)18(12)15(14)6-7-17(10)20/h6-9,11,19-20H,4-5H2,1-3H3

InChI Key

GLKYZNQTRHKASO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C(C)OC)O

Origin of Product

United States

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